molecular formula C14H15FO4 B135697 (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-21-8

(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No. B135697
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-OLZOCXBDSA-N
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Description

(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic compound that belongs to the class of flavones. It has been widely studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), two signaling pathways that are involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one in lab experiments is its ability to exhibit multiple biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one. One area of research could focus on the development of new synthetic methods that could improve the yield and purity of the compound. Another area of research could focus on the identification of new biological targets and pathways that are affected by this compound. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves a multi-step process that includes the condensation of 2-hydroxyacetophenone with 1,3-dibromo-5,5-dimethylhydantoin, followed by the addition of diethyl oxalate and sodium ethoxide. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents such as sodium borohydride, acetic anhydride, and hydrochloric acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been studied for its potential use in various scientific research applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434254
Record name (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

CAS RN

797054-21-8
Record name (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797054-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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